molecular formula C22H26N4O2S B2576796 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1421504-92-8

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2576796
CAS No.: 1421504-92-8
M. Wt: 410.54
InChI Key: JOSGVNXAZUWRKN-UHFFFAOYSA-N
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Description

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the pyrazole derivative with thioamide compounds.

    Linking the Rings: The pyrazole and thiazole rings are linked through an ethyl bridge.

    Formation of the Oxane Ring: The oxane ring is introduced by reacting the intermediate compound with oxane derivatives.

    Final Coupling: The final compound is obtained by coupling the intermediate with 4-phenyloxane-4-carboxamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the oxane ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl and oxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.

    Reduction: Reduced derivatives of the oxane ring.

    Substitution: Substituted derivatives at the phenyl and oxane rings.

Scientific Research Applications

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of pyrazole, thiazole, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16-14-17(2)26(25-16)21-24-19(15-29-21)8-11-23-20(27)22(9-12-28-13-10-22)18-6-4-3-5-7-18/h3-7,14-15H,8-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGVNXAZUWRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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